![molecular formula C20H26BrN3O2 B2758081 (1s,3s)-Adamantan-1-yl(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034430-65-2](/img/structure/B2758081.png)
(1s,3s)-Adamantan-1-yl(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1s,3s)-Adamantan-1-yl(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of Adamantane, a highly stable and rigid hydrocarbon structure that is widely used in drug development.
Scientific Research Applications
Anti-Inflammatory and Antimicrobial Applications
- Adamantane-Tetrahydropyrimidine Hybrids : A study by Kalita et al. (2015) synthesized novel adamantane-tetrahydropyrimidine hybrids, showing promising anti-inflammatory activities (Kalita et al., 2015).
- Anticancer and Antimicrobial Properties : Orzeszko et al. (2004) reported the significant anticancer and antimicrobial properties of adamantylated pyrimidines (Orzeszko et al., 2004).
- Antimicrobial and Anti-Proliferative Activities : Al-Mutairi et al. (2019) explored the antimicrobial and anti-proliferative activities of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives (Al-Mutairi et al., 2019).
Synthesis and Structural Studies
- Radical Aminocarbonylation Protocol : Chow et al. (2016) developed a radical aminocarbonylation protocol to transform alkyl iodides into labeled amides, which included the synthesis of the adamantane derivative (Chow et al., 2016).
- Synthesis of Adamantyl Derivatives : Studies like those by Gaynor et al. (2023) and others have focused on the synthesis and characterization of various adamantane derivatives, highlighting their potential in developing biomimetic chelating ligands (Gaynor et al., 2023).
properties
IUPAC Name |
1-adamantyl-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN3O2/c21-16-10-22-19(23-11-16)26-17-2-1-3-24(12-17)18(25)20-7-13-4-14(8-20)6-15(5-13)9-20/h10-11,13-15,17H,1-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXBZUJXZXTXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C23CC4CC(C2)CC(C4)C3)OC5=NC=C(C=N5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Adamantane-1-carbonyl)piperidin-3-yl]oxy}-5-bromopyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.